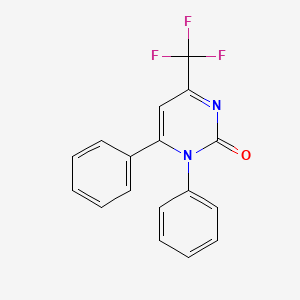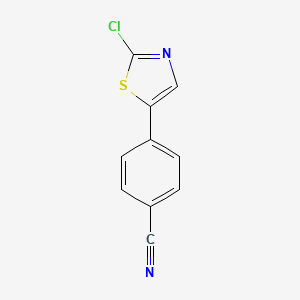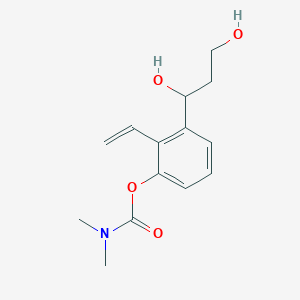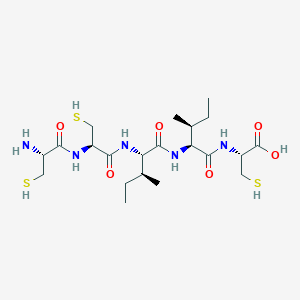![molecular formula C26H30ClN7O B12605573 Cyclohexanecarboxamide, N-[(1S)-1-[4-(3-amino-1H-indazol-6-yl)-5-chloro-1H-imidazol-2-yl]-2-phenylethyl]-4-(aminomethyl)-, trans-](/img/structure/B12605573.png)
Cyclohexanecarboxamide, N-[(1S)-1-[4-(3-amino-1H-indazol-6-yl)-5-chloro-1H-imidazol-2-yl]-2-phenylethyl]-4-(aminomethyl)-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanecarboxamide, N-[(1S)-1-[4-(3-amino-1H-indazol-6-yl)-5-chloro-1H-imidazol-2-yl]-2-phenylethyl]-4-(aminomethyl)-, trans- is a complex organic compound that features a cyclohexane ring, an indazole moiety, and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include cyclohexanecarboxylic acid, indazole derivatives, and imidazole derivatives. The synthesis could involve:
Amidation: Formation of the amide bond between cyclohexanecarboxylic acid and an amine derivative.
Substitution Reactions: Introduction of the indazole and imidazole moieties through nucleophilic substitution reactions.
Chlorination: Introduction of the chlorine atom on the imidazole ring using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups, forming nitroso or nitro derivatives.
Reduction: Reduction of the imidazole or indazole rings could lead to the formation of dihydro derivatives.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce dihydro compounds.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.
Biology
In biological research, the compound might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
- Cyclohexanecarboxamide derivatives
- Indazole derivatives
- Imidazole derivatives
Uniqueness
This compound is unique due to the combination of its structural features, which include a cyclohexane ring, an indazole moiety, and an imidazole ring. This combination might confer unique biological activities or chemical reactivity compared to other similar compounds.
特性
分子式 |
C26H30ClN7O |
|---|---|
分子量 |
492.0 g/mol |
IUPAC名 |
N-[1-[4-(3-amino-1H-indazol-6-yl)-5-chloro-1H-imidazol-2-yl]-2-phenylethyl]-4-(aminomethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C26H30ClN7O/c27-23-22(18-10-11-19-20(13-18)33-34-24(19)29)31-25(32-23)21(12-15-4-2-1-3-5-15)30-26(35)17-8-6-16(14-28)7-9-17/h1-5,10-11,13,16-17,21H,6-9,12,14,28H2,(H,30,35)(H,31,32)(H3,29,33,34) |
InChIキー |
IOLSRAXZCKDSPO-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1CN)C(=O)NC(CC2=CC=CC=C2)C3=NC(=C(N3)Cl)C4=CC5=C(C=C4)C(=NN5)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-[4-(Benzyloxy)phenyl]nicotinate](/img/structure/B12605496.png)


![Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]-](/img/structure/B12605506.png)
![Cyclohexyl[4-(morpholin-4-ylcarbonyl)phenyl]methanone](/img/structure/B12605510.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione](/img/structure/B12605515.png)

![1H-Pyrazolo[4,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-thienylsulfonyl)-](/img/structure/B12605523.png)
![7-(Chloromethyl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B12605529.png)




![Ethyl [3-bromo-4-(chlorosulfonyl)phenoxy]acetate](/img/structure/B12605561.png)
